![molecular formula C11H9BrN2O3 B2576057 N-(3-bromophenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428359-22-1](/img/structure/B2576057.png)
N-(3-bromophenyl)-3-methoxyisoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary catalysts or solvents .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often determined using techniques like X-ray crystallography . The analysis might discuss the compound’s bond lengths and angles, its overall shape, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes . This might include reactions used to synthesize the compound, as well as reactions that the compound undergoes under certain conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties . This might include its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) revealed significant anticancer potential . These compounds were tested against a panel of 58 cancer cell lines, and some demonstrated remarkable activity. Notably, compound 4e exhibited a 41.25% growth inhibition in the CNS cancer cell line SNB-75. Further investigations into its mechanism of action and potential clinical applications are warranted.
Schiff Base Complexes
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, a Schiff base derivative, has been synthesized and characterized using various spectral techniques . Schiff bases are versatile ligands in coordination chemistry, and their complexes with transition metals find applications in catalysis, drug delivery, and material science. Investigating the coordination behavior of this compound could yield interesting insights.
Quinazoline Derivatives
The compound’s synthesis involves 2,4-dichloro-6,7-dimethoxyquinazoline and 3-bromoaniline . Quinazoline derivatives have diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Exploring the pharmacological potential of this compound within the quinazoline family could lead to novel drug candidates.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-10-6-9(17-14-10)11(15)13-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGYNYZZHSWHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-methoxyisoxazole-5-carboxamide |
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